2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide
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Description
2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C20H20N6O3 and its molecular weight is 392.419. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis of pyrazolo[3,4-d]pyridazine derivatives involves regioselective 1,3-dipolar cycloadditions, showcasing their potential for creating a wide range of biologically active compounds. This method has enabled the efficient production of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, and pyrazolo[3,4-d]pyridazines, among others, demonstrating versatile synthetic routes and the possibility for structural diversification in drug discovery (Zaki, Sayed, & Elroby, 2016).
Biological Activities
The biological activities of compounds similar to "2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide" include antimicrobial, antioxidant, and potentially anticonvulsant effects. For instance, certain pyrazolo[3,4-d]pyridazine derivatives have shown significant antimicrobial activity, which could be leveraged in developing new antibacterial agents (Chkirate et al., 2019). Furthermore, coordination complexes constructed from pyrazole-acetamide derivatives have been studied for their antioxidant activity, indicating their potential use in addressing oxidative stress-related conditions (Chkirate et al., 2019).
properties
IUPAC Name |
2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3/c1-11-5-6-16(12(2)7-11)26-19-15(9-21-26)14(4)23-25(20(19)28)10-18(27)22-17-8-13(3)29-24-17/h5-9H,10H2,1-4H3,(H,22,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDUBDJPKOHVLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=NOC(=C4)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide |
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